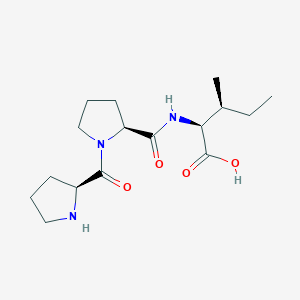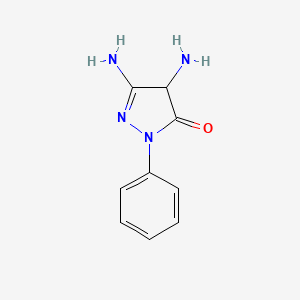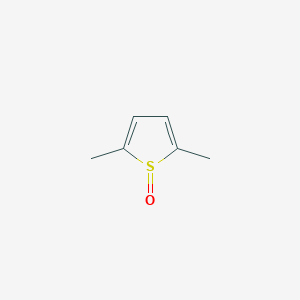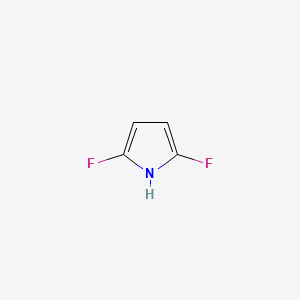
3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione is a heterocyclic compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the pentafluorophenyl group imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione typically involves the Michael addition of ethyl acrylate to pentafluorobenzene, followed by intramolecular nucleophilic substitution to form the piperidine-2,6-dione ring. Potassium tert-butoxide is often used as a promoter in this reaction . The reaction can be performed under solvent-free conditions, which enhances the functional group tolerance and yields a wide range of piperidine-2,6-diones in good yields .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using the same reaction conditions. The process involves the use of abundant acetates and acrylamides, and the reaction can be performed in large reactors to achieve kilo-scale synthesis . This method is robust and can be adapted for the production of various derivatives of piperidine-2,6-dione.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine-2,6-diones, which can be further utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the design of CRBN ligands for PROTAC (Proteolysis Targeting Chimeras) drugs.
Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione involves its interaction with molecular targets such as CRBN (Cereblon) in the design of PROTAC drugs. The compound acts as a ligand that binds to CRBN, facilitating the degradation of target proteins through the ubiquitin-proteasome system . This mechanism is crucial for the development of targeted therapies in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione:
3-[(3-aminophenyl)amino]piperidine-2,6-dione: This compound is used as a functionalized Cereblon ligand for the development of protein degrader building blocks.
Uniqueness
3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and enhances its reactivity in various synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
CAS No. |
113423-71-5 |
|---|---|
Molecular Formula |
C13H10F5NO2 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
3-ethyl-3-(2,3,4,5,6-pentafluorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H10F5NO2/c1-2-13(4-3-5(20)19-12(13)21)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H2,1H3,(H,19,20,21) |
InChI Key |
FPKQJJGQIBFBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)





![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)






